![molecular formula C6H9N5O3 B1310955 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide CAS No. 1001755-77-6](/img/structure/B1310955.png)
1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide
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Overview
Description
“1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide” is a chemical compound with the empirical formula C6H7N3O4 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide” includes an ethyl group attached to a pyrazole ring, which is further substituted with a nitro group and a carbohydrazide group . The exact 3D structure may need to be determined using computational chemistry methods or experimental techniques such as X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving “1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide” are not explicitly mentioned in the available literature. Pyrazoles, in general, are known to participate in a variety of chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide” are not fully documented in the available literature. It is known to be a solid compound . Further properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
Biomedical Research
Pyrazole derivatives have been explored for their potential in biomedical research. For instance, certain pyrazole compounds have been studied for their anticancer properties, where they may induce apoptosis in cancer cells or inhibit cell cycle progression .
Catalysis
In the field of catalysis, pyrazole derivatives can be used to facilitate various chemical reactions. The use of certain pyrazoles as catalysts can offer eco-friendly attributes, such as being nontoxic and thermally stable .
Biochemical Reagent
As biochemical reagents, pyrazole compounds like 4-Nitro-1H-pyrazole are utilized in life science research as biological materials or organic compounds .
Synthetic Chemistry
Pyrazoles are key scaffolds in synthetic chemistry for creating a wide range of complex molecules. They are involved in regioselective synthesis processes and can be used to synthesize various substituted pyrazoles .
Future Directions
The future directions for research on “1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide” could include detailed studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the wide range of applications of pyrazole derivatives in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , this compound could also be explored in these areas.
properties
IUPAC Name |
1-ethyl-4-nitropyrazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c1-2-10-3-4(11(13)14)5(9-10)6(12)8-7/h3H,2,7H2,1H3,(H,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIARCRRZCGUNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NN)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205599 |
Source
|
Record name | 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide | |
CAS RN |
1001755-77-6 |
Source
|
Record name | 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001755-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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